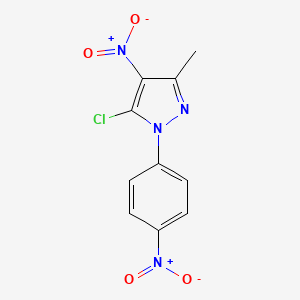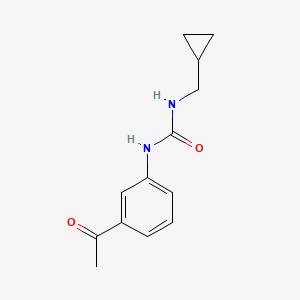
1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea is an organic compound that features a urea moiety attached to a 3-acetylphenyl group and a cyclopropylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea typically involves the reaction of 3-acetylphenyl isocyanate with cyclopropylmethylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(Carboxyphenyl)-3-(cyclopropylmethyl)urea.
Reduction: 1-(3-Hydroxyphenyl)-3-(cyclopropylmethyl)urea.
Substitution: 1-(3-Nitrophenyl)-3-(cyclopropylmethyl)urea or 1-(3-Halophenyl)-3-(cyclopropylmethyl)urea.
Applications De Recherche Scientifique
1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, influencing their function. The acetyl and cyclopropylmethyl groups may also contribute to the compound’s overall activity by affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea can be compared with other urea derivatives, such as:
1-(3-Acetylphenyl)-3-methylurea: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical reactivity.
1-(3-Acetylphenyl)-3-(phenylmethyl)urea: Contains a phenylmethyl group instead of a cyclopropylmethyl group, which may influence its properties.
1-(3-Acetylphenyl)-3-(ethylmethyl)urea: Has an ethylmethyl group, which may alter its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H16N2O2 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
1-(3-acetylphenyl)-3-(cyclopropylmethyl)urea |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)11-3-2-4-12(7-11)15-13(17)14-8-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3,(H2,14,15,17) |
Clé InChI |
RRAJUBVJCDLQJV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC(=O)NCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




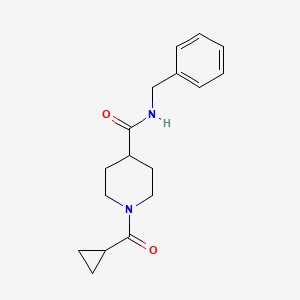

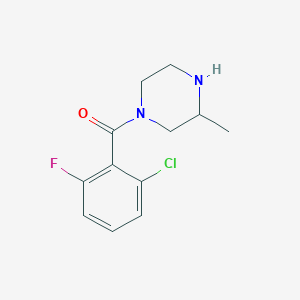
![Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B14912787.png)
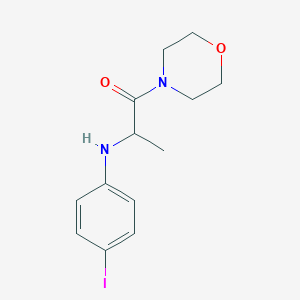
![(3AR,7aR)-1,3-dineopentyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14912791.png)
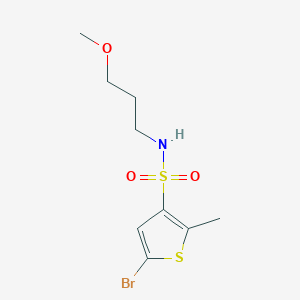
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B14912810.png)
![1-{N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-phenylalanyl}piperidine-4-carboxylic acid](/img/structure/B14912814.png)
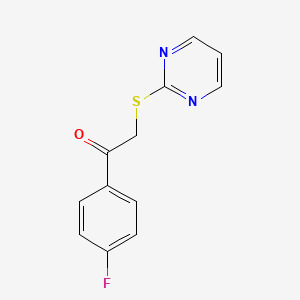
![7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14912827.png)
